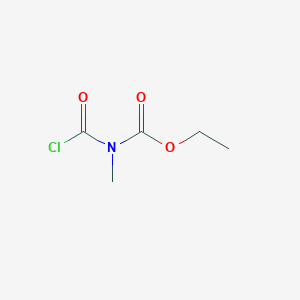

Ethyl-N-chlorcarbonyl-N-methylcarbamat

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

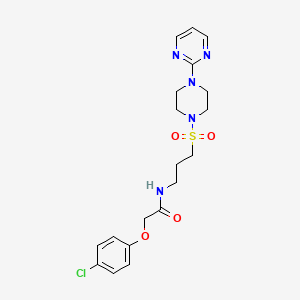

Ethyl N-carbonochloridoyl-N-methylcarbamate is a chemical compound that belongs to the carbamate family. It is widely used as an insecticide and pesticide to control a variety of pests, including insects, mites, and ticks. This compound is a white crystalline solid that is soluble in water and has a slightly bitter taste.

Wissenschaftliche Forschungsanwendungen

Ethyl N-carbonochloridoyl-N-methylcarbamate has a wide range of scientific research applications. In chemistry, it is used as a reagent for the synthesis of various carbamate derivatives . In biology, it is used to study the effects of carbamates on different biological systems. In medicine, it is used as an insecticide and pesticide to control pests that can transmit diseases. In industry, it is used in the production of various chemical products, including pharmaceuticals and agrochemicals.

Wirkmechanismus

Target of Action

Ethyl N-carbonochloridoyl-N-methylcarbamate is a small molecule that primarily targets the Shiga-like toxin 1 subunit B in bacteriophage H30 . This subunit is responsible for the binding of the holotoxin to specific receptors on the target cell surface .

Biochemical Pathways

It is known that the compound is involved in the synthesis of carbamates They are esters of carbamic acids .

Result of Action

It is known that the compound has a role in the synthesis of carbamates , which are used in a wide range of applications, from pesticides to pharmaceuticals.

Vorbereitungsmethoden

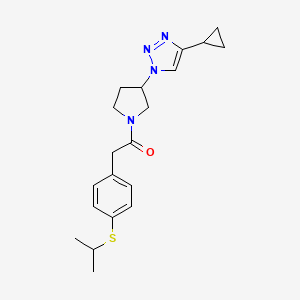

Synthetic Routes and Reaction Conditions: Ethyl N-carbonochloridoyl-N-methylcarbamate can be synthesized through various methods. One common method involves the reaction of carbonylimidazolide in water with a nucleophile, which provides an efficient and general method for the preparation of urea, carbamates, and thiocarbamates . Another method involves the use of aryl isocyanates derived from arylamines and carbon dioxide in the presence of DBU, which can be trapped by various amines and alcohols to make unsymmetrical ureas and carbamates .

Industrial Production Methods: In industrial settings, ethyl N-carbonochloridoyl-N-methylcarbamate is produced using a one-pot procedure for the synthesis of substituted O-aryl carbamates. This method involves the formation of N-substituted carbamoyl chlorides in situ, which are then reacted with substituted phenols . This procedure is economical and efficient, offering a streamlined workup process and high purity of the final product.

Analyse Chemischer Reaktionen

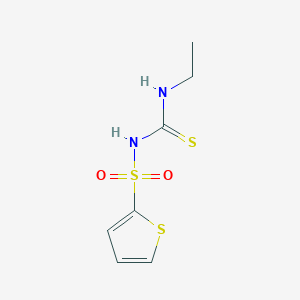

Types of Reactions: Ethyl N-carbonochloridoyl-N-methylcarbamate undergoes various chemical reactions, including oxidation, reduction, and substitution. It can react with nucleophiles to form ureas, carbamates, and thiocarbamates .

Common Reagents and Conditions: Common reagents used in the reactions of ethyl N-carbonochloridoyl-N-methylcarbamate include carbonylimidazolide, aryl isocyanates, and DBU . The reactions typically occur under mild and metal-free conditions, making them environmentally friendly and efficient.

Major Products Formed: The major products formed from the reactions of ethyl N-carbonochloridoyl-N-methylcarbamate include ureas, carbamates, and thiocarbamates . These products have various applications in different fields, including agriculture and pharmaceuticals.

Vergleich Mit ähnlichen Verbindungen

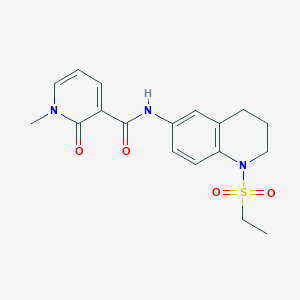

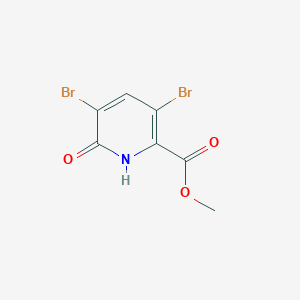

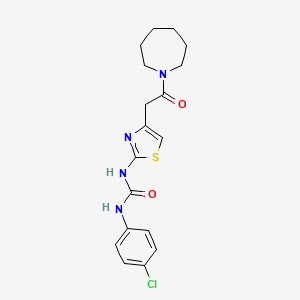

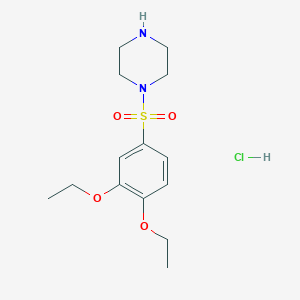

Similar Compounds: Similar compounds to ethyl N-carbonochloridoyl-N-methylcarbamate include methylcarbamate and ethylcarbamate . These compounds also belong to the carbamate family and have similar chemical structures and properties.

Uniqueness: What sets ethyl N-carbonochloridoyl-N-methylcarbamate apart from other similar compounds is its specific use as an insecticide and pesticide. Its ability to effectively control a wide range of pests makes it a valuable tool in agriculture and public health. Additionally, its synthesis methods and reaction conditions are efficient and environmentally friendly, making it a preferred choice in industrial applications .

Eigenschaften

IUPAC Name |

ethyl N-carbonochloridoyl-N-methylcarbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8ClNO3/c1-3-10-5(9)7(2)4(6)8/h3H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNVGDEMHOMCIMA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N(C)C(=O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8ClNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.57 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[3-(3-Morpholino-1-propynyl)phenyl]acetamide](/img/structure/B2404197.png)

![N-benzyl-N-(4-ethoxybenzo[d]thiazol-2-yl)-2-((4-fluorophenyl)sulfonyl)acetamide](/img/structure/B2404199.png)

![N-pyrrolo[1,2-a]quinolin-6-yl-2-furamide](/img/structure/B2404207.png)

![5-Methyl-5-[(3,4,5-trifluorophenyl)methyl]pyrrolidin-2-one](/img/structure/B2404208.png)

![[2-(2,6-Dimethylanilino)-2-oxoethyl] 2-(2-methoxyphenyl)acetate](/img/structure/B2404209.png)

![(1R,5S)-8-((1-ethyl-2-methyl-1H-imidazol-4-yl)sulfonyl)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octane](/img/structure/B2404216.png)